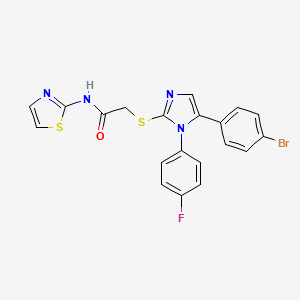
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14BrFN4OS2 and its molecular weight is 489.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a unique combination of imidazole, thiazole, and various aromatic groups, which are known to influence its biological interactions.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15BrF N3S2 |
| Molecular Weight | 404.36 g/mol |
| CAS Number | Not available |
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Research has indicated that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds show IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer cell lines, suggesting a potential for cytotoxicity against tumors .
In particular, the presence of the thiazole ring has been correlated with enhanced cytotoxic activity. A study reported that specific substitutions in the phenyl rings can significantly affect the activity against cancer cell lines such as MCF-7 and Caco-2 .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis, with some exhibiting activities comparable to established antibiotics like norfloxacin . The presence of electron-donating groups in the aromatic rings often enhances this activity.
The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells. Further research is necessary to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Experimental Findings
-
Anticancer Studies :
- A study synthesized several derivatives of thiazoles and imidazoles, revealing significant anticancer activity against MCF-7 cells with IC50 values less than that of doxorubicin .
- Molecular dynamics simulations indicated that certain derivatives interact with proteins primarily through hydrophobic contacts, suggesting a targeted approach in anticancer therapy .
-
Antimicrobial Studies :
- Compounds similar to the target molecule were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations . The structure–activity relationship (SAR) highlighted the importance of substituents on the phenyl rings for enhancing antimicrobial efficacy.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4OS2/c21-14-3-1-13(2-4-14)17-11-24-20(26(17)16-7-5-15(22)6-8-16)29-12-18(27)25-19-23-9-10-28-19/h1-11H,12H2,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKACUMFWOBMKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














